molecular formula C17H29O5P B1462804 (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester CAS No. 651301-51-8

(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester

Cat. No.: B1462804
CAS No.: 651301-51-8
M. Wt: 344.4 g/mol
InChI Key: DHDLHGHRHJXFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester is an organophosphorus compound that features a phosphonic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester typically involves the reaction of 4-dimethoxymethylphenol with di-tert-butyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonic esters.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of phosphonic acid derivatives on biological systems. It may serve as a model compound for investigating the interactions of phosphonic acids with enzymes and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Phosphonic acid derivatives are known for their bioactivity, and this compound could be modified to develop new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphonic acid groups.

Mechanism of Action

The mechanism of action of (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylphosphonic acid di-tert-butyl ester
  • Dimethylphenylphosphonate
  • Diethyl phenylphosphonate

Uniqueness

(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

1-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-4-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29O5P/c1-16(2,3)21-23(18,22-17(4,5)6)14-11-9-13(10-12-14)15(19-7)20-8/h9-12,15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDLHGHRHJXFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(C1=CC=C(C=C1)C(OC)OC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.